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molecular formula C14H22O2 B079721 2-(3,5-Dimethyladamantan-1-yl)acetic acid CAS No. 14202-14-3

2-(3,5-Dimethyladamantan-1-yl)acetic acid

Cat. No. B079721
M. Wt: 222.32 g/mol
InChI Key: FUOXJVUIQUYDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329683B2

Procedure details

Concentrated sulfuric acid (44 mL) and boron trifluoride etherate (3.53 mL) were added to a flask and cooled to 8° C. A solution of 1-bromo-3,5-dimethyladamantane (11.02 g) in 1,1-dichloroethylene (35.3 mL) was added dropwise over a 2 hour period. The temperature was kept between 14 and 18° C. and gas evolution was observed. After stirring 1 hour at 10° C., the reaction was worked up by adding to ice and extracting with diethyl ether. The organic layer was extracted with 1N NaOH (3×), and the combined aqueous solution was acidified with sulfuric acid and re-extracted with ether (3×). The organic layers were combined, dried over magnesium sulfate, filtered and evaporated to dryness to give crude 3,5-dimethyladamantaneacetic acid (6.23 g).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
11.02 g
Type
reactant
Reaction Step Two
Quantity
35.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].B(F)(F)F.CC[O:12][CH2:13][CH3:14].Br[C:16]12[CH2:25][C:20]3([CH3:26])[CH2:21][CH:22]([CH2:24][C:18]([CH3:27])([CH2:19]3)[CH2:17]1)[CH2:23]2>ClC(Cl)=C>[CH3:27][C:18]12[CH2:24][CH:22]3[CH2:21][C:20]([CH3:26])([CH2:25][C:16]([CH2:14][C:13]([OH:12])=[O:2])([CH2:23]3)[CH2:17]1)[CH2:19]2 |f:1.2|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.53 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
11.02 g
Type
reactant
Smiles
BrC12CC3(CC(CC(C1)C3)(C2)C)C
Name
Quantity
35.3 mL
Type
solvent
Smiles
ClC(=C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
After stirring 1 hour at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between 14 and 18° C.
ADDITION
Type
ADDITION
Details
by adding to ice
EXTRACTION
Type
EXTRACTION
Details
extracting with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1N NaOH (3×)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC12CC3(CC(CC(C1)(C3)C)C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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